2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide
Description
Significance of the Tetrazole and Acetamide (B32628) Moieties in Chemical Biology and Medicinal Chemistry
The tetrazole and acetamide functionalities are considered "privileged structures" in medicinal chemistry, appearing frequently in a wide array of therapeutic agents due to their favorable biochemical and pharmacokinetic properties. mdpi.comnih.gov
The Tetrazole Moiety:
The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a critical functional group in modern drug development. hilarispublisher.com Its primary significance lies in its role as a bioisostere of the carboxylic acid group. tandfonline.comresearchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological effects to a molecule. The replacement of a carboxylic acid with a tetrazole ring can offer several advantages:
Metabolic Stability: The tetrazole ring is resistant to many biological transformations that carboxylic acids are susceptible to in the liver, potentially leading to a longer duration of action. tandfonline.comresearchgate.net
Increased Lipophilicity: Tetrazolate anions are approximately ten times more lipophilic than their corresponding carboxylates. researchgate.netacs.org This enhanced lipophilicity can improve a compound's ability to cross cell membranes, potentially increasing bioavailability. hilarispublisher.comtandfonline.com
Comparable Acidity: The pKa of the tetrazole N-H proton is similar to that of a carboxylic acid (pKa ≈ 4.5–4.9), allowing it to exist in an anionic state at physiological pH and engage in similar ionic interactions with biological targets. nih.govresearchgate.net
Favorable Binding Interactions: The delocalized negative charge over the five-membered ring provides a different electrostatic potential and charge distribution compared to a carboxylate, which can be favorable for ligand-protein recognition. acs.orgnih.gov
This bioisosteric replacement has been successfully employed in numerous marketed drugs, including the angiotensin II receptor antagonists losartan (B1675146) and valsartan, where the tetrazole group was crucial for oral efficacy. tandfonline.comnih.gov The diverse pharmacological activities associated with tetrazole-containing compounds include antihypertensive, antibacterial, anticancer, and antifungal properties. tandfonline.comanjs.edu.iqlifechemicals.com
| Property | Carboxylic Acid (-COOH) | Tetrazole (-CN4H) | Significance in Drug Design |
|---|---|---|---|
| Acidity (pKa) | ~4.5 | ~4.5 - 4.9 | Similar acidity allows for comparable ionic interactions with biological targets. nih.govresearchgate.net |
| Lipophilicity | Lower | Higher (anion is ~10x more lipophilic) | May improve membrane permeability and oral bioavailability. researchgate.netacs.org |
| Metabolic Stability | Susceptible to various metabolic pathways | Generally resistant to metabolic degradation | Can lead to improved pharmacokinetic profiles and longer half-life. tandfonline.comresearchgate.net |
| Hydrogen Bonding | Donor and Acceptor | Donor and Acceptor | Both can participate in crucial hydrogen bonding interactions with target proteins. nih.gov |
The Acetamide Moiety:
The acetamide group (–NH–C(O)–CH₃) and its derivatives are fundamental building blocks in medicinal chemistry. patsnap.comnih.gov The amide bond is a core component of peptides and proteins, and incorporating it into small-molecule drugs allows them to mimic these natural ligands. Molecules with an acetamide linkage are reported to exhibit a wide spectrum of biological activities. nih.gov
Key features of the acetamide moiety include:
Hydrogen Bonding: The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. These interactions are critical for the specific binding of a drug to its biological target, such as an enzyme's active site. patsnap.comarchivepp.com
Structural Scaffold: The acetamide linker provides a conformationally constrained yet flexible connection between different parts of a molecule, allowing for optimal positioning of other functional groups to interact with a target.
Therapeutic Relevance: Acetamide derivatives are found in drugs targeting a wide range of conditions, including pain and inflammation (e.g., paracetamol, bufexamac), infections, and convulsions. nih.govnih.gov N-substituted acetamides, in particular, have been investigated for their ability to inhibit enzymes linked to various diseases. patsnap.comnih.gov
Overview of Target-Oriented Compound Design Principles for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are arguably the most significant structural class in drug discovery. mdpi.com Approximately 60% of all unique small-molecule drugs contain at least one nitrogen heterocycle. nih.gov Their prevalence stems from their immense structural diversity and their ability to engage in a wide range of interactions with biological macromolecules. ijprajournal.comrroij.com
Target-oriented design involving these heterocycles follows several key principles:
Scaffold-Based Design: Heterocyclic cores like tetrazole, pyridine, or pyrimidine (B1678525) serve as "privileged scaffolds." These are molecular frameworks that are able to bind to multiple biological targets. Medicinal chemists systematically modify these scaffolds with various functional groups to fine-tune their activity and selectivity for a specific target. rroij.com
Structure-Activity Relationship (SAR) Studies: A central principle is the systematic modification of a lead compound to understand how changes in its structure affect its biological activity. For nitrogen heterocycles, this involves altering substitution patterns, changing the position of nitrogen atoms, or fusing rings to enhance properties like potency, selectivity, and metabolic stability. ijprajournal.comnih.gov
Bioisosteric Replacement: As discussed with the tetrazole-carboxylic acid pair, replacing one functional group with another that has similar properties is a powerful strategy to overcome liabilities in a drug candidate, such as poor metabolic stability or unwanted side effects. hilarispublisher.com
Computational Chemistry: Modern drug design heavily relies on computational tools like molecular docking. ijprajournal.com These methods predict how a designed molecule, such as one containing a nitrogen heterocycle, will bind to the three-dimensional structure of a target protein. This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. researchgate.net
Pharmacokinetic Optimization: Strategic modifications to heterocyclic scaffolds can fine-tune the physicochemical properties (e.g., solubility, lipophilicity) that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile. rroij.comresearchgate.net
Rationale for Investigating 2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide as a Research Subject
The decision to synthesize and investigate a specific molecule like this compound is based on a rational drug design strategy that combines the beneficial properties of its constituent moieties. The rationale emerges from the strategic fusion of the principles discussed above.
The core hypothesis for investigating this compound is that the combination of the tetrazole, acetamide, and phenyl groups creates a novel scaffold with the potential for potent and selective biological activity.
Bioisosteric Advantage: The 1H-tetrazol-1-yl phenyl group serves as a metabolically robust substitute for a carboxy-phenyl group, aiming to improve the compound's drug-like properties, such as oral bioavailability and metabolic half-life, compared to a hypothetical carboxylic acid-containing analogue. hilarispublisher.comnih.gov
Optimized Binding Interactions: The molecule is designed to engage in multiple types of interactions within a target's binding site. The acetamide linker can form critical hydrogen bonds, while the two phenyl rings (the 2-phenyl group and the tetrazolyl-phenyl group) can participate in hydrophobic and π-π stacking interactions, which are crucial for binding affinity.
Exploring Chemical Space: The synthesis of novel molecular frameworks is essential for discovering new therapeutic agents. By combining the phenylacetamide core with a less common 1-substituted tetrazole, researchers can explore new areas of chemical space and potentially identify leads with novel mechanisms of action or improved properties over existing drugs.
| Structural Moiety | Observed Activity in Analogs | Potential Rationale for Investigation | Reference |
|---|---|---|---|
| N-phenyl-acetamide | Anticonvulsant, Analgesic, Antibacterial | Investigate for activity against CNS targets or as an antimicrobial agent. | nih.govnih.govnih.gov |
| Tetrazole-acetamide | PTP1B Inhibition (for diabetes) | Explore as a potential therapeutic for metabolic diseases. | researchgate.net |
| Phenyl-benzimidazole-acetamide | Anthelmintic | Screen for antiparasitic activity. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-N-[4-(tetrazol-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c21-15(10-12-4-2-1-3-5-12)17-13-6-8-14(9-7-13)20-11-16-18-19-20/h1-9,11H,10H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVCTKSSGZKEIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches to 2 Phenyl N 4 1h Tetrazol 1 Yl Phenyl Acetamide
Retrosynthetic Analysis of the Compound
A logical retrosynthetic analysis of 2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide begins with the disconnection of the most accessible bond, which is the amide linkage. This C-N bond cleavage reveals two primary synthons: phenylacetic acid or its activated form (like phenylacetyl chloride), and the aromatic amine, 4-(1H-tetrazol-1-yl)aniline.
Further disconnection of the 4-(1H-tetrazol-1-yl)aniline intermediate at the C-N bond of the tetrazole ring points to 4-aminobenzonitrile (B131773) as a precursor. The tetrazole ring itself can be conceptually deconstructed via a [3+2] cycloaddition, leading back to an azide (B81097) source (such as sodium azide) and the nitrile functionality of the benzonitrile. This retrosynthetic pathway provides a clear and feasible roadmap for the forward synthesis of the target molecule, starting from readily available materials.
Classical and Modern Synthetic Routes for Tetrazole and Acetamide (B32628) Formation
The forward synthesis based on the retrosynthetic analysis involves a multi-step process that includes the formation of the phenylacetamide core, the introduction of the tetrazole moiety, and the strategic coupling of the aromatic linker.
The phenylacetamide core is constructed through the formation of an amide bond. This can be achieved via several classical and modern methods. A common approach is the acylation of an amine with an activated carboxylic acid derivative. In the context of synthesizing the target molecule, this involves the reaction of 4-(1H-tetrazol-1-yl)aniline with phenylacetyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.
Alternatively, direct amide coupling between phenylacetic acid and 4-(1H-tetrazol-1-yl)aniline can be accomplished using a variety of coupling reagents. luxembourg-bio.comnih.gov These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. The choice of coupling agent can be critical, especially when dealing with less reactive anilines. luxembourg-bio.com
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive (if common) | Byproducts | Notes |
|---|---|---|---|
| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | Dicyclohexylurea (DCU) | DCU is often insoluble and can be removed by filtration. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-Hydroxybenzotriazole (HOBt) | Water-soluble urea | Easier workup compared to DCC. |
The tetrazole ring is a key feature of the target molecule and is typically introduced via a [3+2] cycloaddition reaction. nih.gov The most prevalent method for the synthesis of 1-substituted-1H-tetrazoles involves the reaction of an organic azide with a nitrile. However, for the specific case of forming a 1-aryl-1H-tetrazole from an aniline (B41778) precursor, a common route is the reaction of the corresponding aryl amine with triethyl orthoformate and sodium azide in an acidic medium, such as glacial acetic acid. nih.gov
Another widely used method for constructing 5-substituted-1H-tetrazoles is the reaction of a nitrile with an azide source, often catalyzed by a Lewis acid like zinc chloride or tin chloride. rsc.org For the synthesis of the intermediate 4-(1H-tetrazol-1-yl)aniline, one could envision starting from 4-aminobenzonitrile and employing a suitable azide reagent.
The central aromatic linker in this compound is the phenylene group derived from 4-(1H-tetrazol-1-yl)aniline. The key coupling strategy here is the formation of the amide bond, as detailed in section 2.2.1. The success of this step hinges on the nucleophilicity of the aniline derivative and the electrophilicity of the phenylacetic acid component. The presence of the electron-withdrawing tetrazole group on the aniline ring can decrease its nucleophilicity, potentially requiring more robust coupling conditions or the use of highly reactive acylating agents like phenylacetyl chloride.
Green Chemistry Principles in the Synthesis of Tetrazole Derivatives
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of tetrazole derivatives and N-arylamides, several green chemistry principles can be applied. These include the use of safer solvents, the development of catalytic reactions to minimize waste, and the implementation of one-pot syntheses to improve efficiency.
For N-arylamide synthesis, protocols have been developed that utilize hypervalent iodine reagents as environmentally benign oxidants. mdpi.com The use of recyclable and inexpensive metal catalysts, such as Fe/Cu oxide nanoparticles, for the arylation of benzamides also represents a greener approach. plu.mx Solvent-free amide bond formation using reagents like diphenylsilane, which produces only hydrogen and a siloxane as byproducts, is another sustainable alternative. rsc.org
In tetrazole synthesis, water has been explored as a green solvent. Furthermore, the development of multicomponent reactions (MCRs) for tetrazole synthesis is a significant step towards more sustainable chemistry, as they often reduce the number of synthetic steps and the amount of waste generated.
Purification and Spectroscopic Characterization Techniques (e.g., NMR, MS, FTIR, XRD)
Following the synthesis, the crude product must be purified to remove any unreacted starting materials, reagents, and byproducts. Common purification techniques for solid organic compounds like N-arylacetamides include recrystallization from a suitable solvent or solvent mixture, and column chromatography on silica (B1680970) gel. nih.gov
Once purified, the structure and identity of this compound are confirmed using a variety of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the molecular structure. The 1H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the two phenyl rings and the tetrazole ring, a singlet for the methylene (B1212753) protons of the acetamide group, and a singlet for the amide N-H proton. iucr.orgnih.gov 13C NMR would provide information on the number and types of carbon atoms present. pnrjournal.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. nist.gov Electrospray ionization (ESI) or electron ionization (EI) are common techniques used for this purpose.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. researchgate.netpsu.edu Key vibrational bands would be expected for the N-H stretch of the amide, the C=O stretch of the amide, C-N stretching, and vibrations characteristic of the aromatic rings and the tetrazole ring. nih.gov
X-ray Diffraction (XRD): For crystalline samples, single-crystal X-ray diffraction can provide the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. iucr.orgmdpi.comresearchgate.net
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
|---|---|
| 1H NMR | Signals in the aromatic region (δ 7-9 ppm) for the protons on the phenyl and tetrazole-substituted phenyl rings. A singlet for the methylene (-CH2-) protons (δ ~3.5-4.0 ppm). A singlet for the amide (N-H) proton (δ ~9-10 ppm). |
| 13C NMR | Resonances for the carbonyl carbon of the amide (δ ~170 ppm), carbons of the tetrazole ring, and aromatic carbons. |
| FTIR (cm-1) | N-H stretching (~3300 cm-1), C=O stretching (~1670 cm-1), aromatic C-H stretching (~3100-3000 cm-1), C=C stretching (~1600-1450 cm-1), and tetrazole ring vibrations. nih.govresearchgate.net |
| MS | A molecular ion peak corresponding to the molecular weight of the compound (C15H13N5O). |
Molecular Structure Activity Relationship Sar Studies and Design Hypotheses
Theoretical Frameworks for SAR Analysis of Tetrazole-Acetamide Hybrids
The SAR analysis of hybrid molecules containing both tetrazole and acetamide (B32628) moieties is built upon established principles in medicinal chemistry. The tetrazole ring, in particular, serves as a crucial pharmacophore and a versatile structural component in drug design. nih.govresearchgate.net
A primary theoretical consideration is the role of the tetrazole group as a bioisostere for the carboxylic acid functional group. acs.orgnih.gov With a similar pKa value and planar geometry, the tetrazole ring can mimic the interactions of a carboxylate group with biological targets, such as forming hydrogen bonds and ionic interactions. mdpi.com However, it offers advantages over the carboxylic acid group, including increased metabolic stability and improved pharmacokinetic properties like enhanced lipophilicity, which can facilitate cell membrane passage. osi.lv
Furthermore, 1,5-disubstituted tetrazoles can act as effective bioisosteres for cis-amide bonds, a feature that is valuable in the design of peptidomimetics. acs.org The acetamide linker in the core structure provides a flexible scaffold that can be modified to orient the phenyl and tetrazole-phenyl groups in specific conformations to optimize binding with a target receptor. The nitrogen and oxygen atoms within the acetamide group can act as hydrogen bond donors and acceptors, respectively, contributing to the binding affinity. nih.gov SAR studies on related structures often reveal that substitutions on the aromatic rings significantly influence activity, suggesting that these regions are critical for interaction with target proteins. researchgate.netnorthwestern.edu
Conformational Analysis and Stereochemical Considerations
The three-dimensional structure and conformational flexibility of 2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide are critical determinants of its biological activity. Conformational analysis helps in understanding the spatial arrangement of the molecule's functional groups and its ability to adopt a specific bioactive conformation required for binding to a receptor.
The molecule consists of several key structural features:
A planar, aromatic tetrazole ring. mdpi.com
Two phenyl rings.
An acetamide linker (-NH-CO-CH2-).
While the aromatic rings themselves are planar, rotation can occur around the single bonds connecting the different moieties. X-ray crystallography studies of structurally similar molecules, such as 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide, show that the dihedral angles between the heterocyclic ring and the adjacent phenyl rings are non-zero, indicating a twisted conformation in the solid state. nih.govnih.gov For this compound, significant rotational freedom exists around the C-N bond of the acetamide and the C-C bond connecting the methylene (B1212753) group to the phenyl ring. This flexibility allows the molecule to adopt various conformations in solution, one of which is presumably the "bioactive" conformation recognized by its biological target.
Stereochemical considerations are generally minimal for the parent compound as it lacks chiral centers. However, the introduction of substituents on the acetamide linker or the phenyl rings could create stereocenters, leading to enantiomers or diastereomers that may exhibit different biological activities and potencies.
Molecular Modeling and Docking Simulations for Putative Target Interactions
Computational techniques like molecular modeling and docking are indispensable tools for predicting and analyzing the interactions between a ligand, such as this compound, and its putative protein targets. pnrjournal.com These methods provide insights into the binding mode and affinity, guiding the rational design of more potent analogues.
Molecular docking simulations are frequently employed to predict the preferred binding pose of tetrazole-acetamide derivatives within the active site of a target protein. researchgate.netaaup.edu Studies on various analogues have identified potential interactions with several cancer-related proteins. nih.govconicet.gov.ar For instance, docking studies on bis-tetrazole acetamides have shown strong interactions with proteins like caspase-3, NF-KAPPA-B, and TP53, with calculated binding energies indicating high affinity. nih.govconicet.gov.ar
The binding hypotheses derived from these simulations suggest that interactions are typically governed by a combination of forces:
Hydrogen Bonding: The nitrogen atoms of the tetrazole ring and the carbonyl oxygen and N-H group of the acetamide linker are key sites for forming hydrogen bonds with amino acid residues in the receptor's binding pocket. nih.govresearchgate.net
Hydrophobic Interactions: The phenyl rings of the molecule often engage in hydrophobic or π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the active site.
The specific amino acids involved and the nature of the interactions depend on the specific protein target. A summary of reported interactions for related tetrazole-acetamide derivatives is presented below.
| Derivative Class | Protein Target | Reported Binding Energy (kJ/mol or kcal/mol) | Key Interacting Residues/Interactions |
| Bis-tetrazole acetamides | TP53 | -11.8 kJ/mol | Not specified |
| Bis-tetrazole acetamides | NF-KAPPA-B | -10.9 kJ/mol | Not specified |
| Bis-tetrazole acetamides | Caspase-3 | -10.0 kJ/mol | Not specified |
| Tetrazole-acetamide derivatives | 3ERT (Estrogen Receptor) | Not specified | Strong binding capabilities reported |
| Tetrazole-acetamide derivatives | 3ZK6 | Not specified | Strong binding capabilities reported |
This table is generated from data on related tetrazole-acetamide derivatives to illustrate potential interaction patterns. nih.govresearchgate.netconicet.gov.ar
While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment. nih.gov For tetrazole-acetamide derivatives, MD simulations have been used to validate the binding poses predicted by docking. nih.govconicet.gov.ar
Studies performing 100-nanosecond MD simulations on protein-ligand complexes of tetrazole-acetamide analogues have revealed that the complexes remain stable throughout the simulation. nih.govconicet.gov.ar This stability suggests that the predicted binding mode is energetically favorable and that the ligand does not readily dissociate from the active site. Analysis of the MD trajectory can also reveal key persistent interactions and the role of water molecules in mediating binding, providing a more comprehensive understanding of the interaction dynamics.
Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com For a series of this compound analogues, a QSAR model could predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net
The development and validation of a QSAR model follow a systematic process:
Data Set Compilation: A dataset of structurally related tetrazole-acetamide analogues with experimentally determined biological activity (e.g., IC50 values) is assembled. This set is typically divided into a training set for model development and a test set for external validation. unc.edu
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological, geometric, electrostatic, and quantum-chemical properties.
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like the Genetic Function Algorithm (GFA), are used to select the most relevant descriptors and build a mathematical equation that relates them to the biological activity. researchgate.net
Model Validation: The model's robustness and predictive power are rigorously assessed. Internal validation techniques (e.g., leave-one-out cross-validation) and, crucially, external validation using the independent test set are performed. A statistically sound model will have high correlation coefficients and low error values for both the training and test sets. unc.edu
For tetrazole compounds, relevant descriptors might include those related to hydrophobicity (logP), electronic properties (HOMO/LUMO energies), and steric parameters, which reflect the molecule's ability to interact with a target. researchgate.net
Rational Design Principles for Analogues and Derivatives
Insights gained from SAR, molecular modeling, and QSAR studies provide a foundation for the rational design of novel analogues of this compound with potentially improved activity, selectivity, and pharmacokinetic profiles. nih.govnih.gov
Key design principles include:
Substitution on Aromatic Rings: Based on docking simulations that identify hydrophobic pockets, introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the two phenyl rings can enhance van der Waals and hydrophobic interactions, potentially increasing binding affinity. nih.govconicet.gov.ar
Modification of the Acetamide Linker: The length and flexibility of the linker can be altered. For example, introducing conformational constraints could lock the molecule into a more favorable bioactive conformation, improving potency and selectivity.
Bioisosteric Replacement: While the tetrazole is already a bioisostere, other parts of the molecule could be modified. For instance, the acetamide group could be replaced with other linkers like thioamides or sulfonamides to explore different hydrogen bonding patterns and chemical stability. osi.lv
Molecular Hybridization: The core tetrazole-acetamide scaffold can be linked to other known pharmacophores to create hybrid molecules with dual or synergistic activities. nih.gov For example, attaching fragments known to interact with specific enzyme families could direct the molecule to new targets.
These design strategies, guided by computational predictions and iterative synthesis and testing, facilitate the systematic exploration of the chemical space around the parent compound to optimize its therapeutic potential.
Investigation of Molecular Mechanisms and Pharmacological Targets
Elucidation of Specific Biochemical Pathways Modulated by the Compound
Based on the known targets of its structural analogs, 2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is hypothesized to modulate critical signaling pathways involved in metabolic regulation and cancer progression. The primary biochemical pathway implicated is the insulin signaling pathway, through the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin signaling; its inhibition would be expected to enhance the insulin response, making this a promising avenue for the management of type 2 diabetes.
Furthermore, molecular docking studies have suggested potential interactions with proteins central to cancer biology, such as p53 and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). The p53 pathway is a critical tumor suppressor pathway that responds to cellular stress by initiating cell cycle arrest, apoptosis, or senescence. The NF-κB pathway plays a crucial role in inflammation, immunity, and cell survival. Modulation of these pathways by this compound could underpin its potential as an anticancer agent.
Identification and Characterization of Protein/Enzyme Interactions
The pharmacological effects of this compound are predicated on its specific interactions with protein and enzyme targets.
Research into a series of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives, structural isomers of the compound of interest, has identified Protein Tyrosine Phosphatase 1B (PTP1B) as a significant target. One of the most potent compounds in this series, N-(3-(1H-tetrazole-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide (NM-03), exhibited a half-maximal inhibitory concentration (IC50) of 4.48 µM against PTP1B mdpi.com. This finding suggests that this compound may also possess PTP1B inhibitory activity, although direct experimental validation is required.
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| N-(3-(1H-tetrazole-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide (NM-03) | PTP1B | 4.48 |
Data for a structural isomer of this compound.
While specific receptor binding assays for this compound are not extensively documented in the public domain, molecular docking studies have provided theoretical insights into its binding affinities for certain cancer-related proteins. These in silico analyses predict favorable interactions with the binding pockets of tumor suppressor protein p53 and the transcription factor NF-κB. Quantitative experimental data from receptor binding assays are needed to confirm these computational predictions and determine the binding affinities (e.g., Ki or Kd values).
Cellular Pathway Analysis (e.g., cell cycle, cell death pathways)
Investigations into the broader class of phenylacetamide derivatives have revealed significant effects on cellular pathways, particularly those related to cell death. Studies on various cancer cell lines, including breast (MCF-7, MDA-MB-468) and neuroblastoma (PC-12), have demonstrated that phenylacetamide derivatives can induce apoptosis. For instance, certain derivatives have been shown to trigger apoptosis by upregulating the expression of pro-apoptotic proteins such as Bax and FasL, alongside the activation of caspase-3 nih.gov.
One study on phenylacetamide derivatives reported potent cytotoxic effects against various cancer cell lines, with some compounds exhibiting IC50 values in the sub-micromolar to low micromolar range nih.gov. For example, a derivative with a para-nitro group (compound 3j) showed a strong cytotoxic effect against MDA-MB-468 cells with an IC50 of 0.76 µM nih.gov. Another derivative (compound 3d) demonstrated an IC50 of 0.6 µM against both MDA-MB-468 and PC-12 cells nih.gov. These findings suggest that this compound may also influence cell viability and induce apoptosis in cancer cells.
| Phenylacetamide Derivative | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound 3j (para-nitro substituted) | MDA-MB-468 | 0.76 ± 0.09 |
| Compound 3d | MDA-MB-468 | 0.6 ± 0.08 |
| PC-12 | 0.6 ± 0.08 | |
| Compound 3c | MCF-7 | 0.7 ± 0.08 |
| Compound 3d | MCF-7 | 0.7 ± 0.4 |
Data for various phenylacetamide derivatives, indicating the potential cytotoxic activity of the structural class to which this compound belongs.
Structure-Based Mechanism of Action Hypotheses
The hypothesized mechanism of action for this compound is largely derived from computational modeling and studies of its structural analogs. The tetrazole ring is a key feature, often serving as a bioisostere for a carboxylic acid group, which can participate in important hydrogen bonding interactions with biological targets.
For the inhibition of PTP1B, molecular docking studies of the isomeric N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives revealed key interactions within the enzyme's active site. It is proposed that the tetrazole moiety interacts with key amino acid residues, contributing to the inhibitory activity mdpi.com.
Computational Chemistry and Chemoinformatics Applications
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. For 2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide, these calculations provide valuable information about its stability, reactivity, and the nature of its intramolecular interactions.
Key parameters derived from these calculations include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and chemical reactivity. A smaller energy gap suggests higher reactivity. For analogous tetrazole and acetamide (B32628) compounds, DFT analyses have been used to elucidate these electronic properties. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are crucial for understanding intermolecular interactions, such as drug-receptor binding.
Mulliken Charge Analysis: This analysis provides the partial charge distribution on each atom within the molecule. It helps in understanding the electrostatic interactions and the reactivity of different atomic sites. Theoretical studies on N-phenylacetamide derivatives have utilized these calculations to understand their structural and electronic properties. xisdxjxsu.asia
The insights gained from these quantum chemical calculations are fundamental for predicting how this compound might interact with biological targets.
Table 1: Illustrative Quantum Chemical Parameters for a Phenylacetamide Derivative (Note: This data is representative and illustrates the type of information obtained from quantum chemical calculations.)
| Parameter | Calculated Value | Implication |
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | High chemical stability |
| Dipole Moment | 3.5 Debye | Moderate polarity |
Theoretical Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Parameters
The success of a drug candidate is highly dependent on its pharmacokinetic profile, summarized by ADME properties. In silico tools are widely used to predict these parameters early in the drug discovery process, saving time and resources. For this compound, various computational models can predict its drug-likeness and ADME profile.
Predicted ADME properties often include:
Gastrointestinal (GI) Absorption: High GI absorption is crucial for orally administered drugs. Models predict this based on factors like lipophilicity, molecular weight, and polar surface area. Studies on tetrazole derivatives have shown that many exhibit high predicted GI absorption. aaup.edu
Blood-Brain Barrier (BBB) Penetration: This parameter is critical for drugs targeting the central nervous system.
Cytochrome P450 (CYP) Inhibition: Predicting interactions with CYP enzymes is vital to avoid drug-drug interactions and metabolic liabilities. aaup.edu
Lipinski's Rule of Five: This rule provides a general guideline for the drug-likeness of a molecule based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.
Computational ADME profiling for tetrazole-containing compounds has demonstrated their potential for favorable drug-like properties. nih.govnih.gov
Table 2: Predicted ADME Properties for this compound (Note: These values are estimations based on typical in silico predictions for similar structures and are for illustrative purposes.)
| Property | Predicted Value | Compliance with Drug-Likeness Rules |
| Molecular Weight | 291.31 g/mol | Compliant (Lipinski's Rule: < 500) |
| LogP (Lipophilicity) | 2.8 | Compliant (Lipinski's Rule: < 5) |
| Hydrogen Bond Donors | 1 | Compliant (Lipinski's Rule: < 5) |
| Hydrogen Bond Acceptors | 4 | Compliant (Lipinski's Rule: < 10) |
| Human Intestinal Absorption | High | Favorable for oral administration |
| BBB Penetration | Low | Unlikely to cross the blood-brain barrier |
Virtual Screening and Ligand-Based Drug Discovery Approaches
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. When the structure of the target is unknown, ligand-based methods are employed, using the structure of a known active compound like this compound as a template.
Similarity Searching: This approach identifies molecules in a database that are structurally similar to the query molecule. The underlying principle is that structurally similar molecules are likely to have similar biological activities.
Pharmacophore-Based Screening: A pharmacophore model is generated based on the essential structural features of the active molecule. This model is then used as a 3D query to search for compounds that possess the same features in the correct spatial arrangement. nih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed from a set of related compounds to predict the activity of new, unsynthesized molecules. nih.gov
These methods enable the rapid and cost-effective identification of novel hits from vast chemical databases, which can then be synthesized and tested experimentally. nih.gov
Cheminformatics Analysis of Chemical Space and Scaffold Hopping
Cheminformatics involves the use of computational methods to analyze and manipulate chemical information. In the context of this compound, these tools can be used to explore the surrounding chemical space and to design novel compounds through scaffold hopping.
Chemical Space Analysis: This involves mapping the structural and property space of known compounds to identify areas for new drug discovery efforts. It helps in understanding the diversity of existing compounds and in designing novel molecules with unique properties.
Scaffold Hopping: This is a powerful strategy in medicinal chemistry that involves replacing the core structure (scaffold) of a molecule with a different, isofunctional scaffold while retaining the key binding elements (pharmacophore). rsc.org For this compound, this could mean replacing the phenylacetamide or the phenyl-tetrazole core with other heterocyclic or acyclic structures. nih.gov This approach is used to improve properties like potency, selectivity, and ADME profile, or to find novel intellectual property. dundee.ac.uk Generative reinforcement learning is an emerging technique in this area. chemrxiv.org
Pharmacophore Modeling and Ligand Design
Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential steric and electronic features necessary for a molecule to interact with a specific biological target. dovepress.compatsnap.comresearchgate.net
Ligand-Based Pharmacophore Modeling: When the 3D structure of the biological target is unknown, a pharmacophore model can be generated by superimposing a set of active molecules and extracting their common chemical features. patsnap.com The model for this compound would likely include features such as a hydrogen bond donor (the amide N-H), hydrogen bond acceptors (the amide C=O and tetrazole nitrogens), and aromatic/hydrophobic regions (the two phenyl rings).
Structure-Based Pharmacophore Modeling: If the target structure is known, the model can be derived from the key interactions observed between the ligand and the active site of the protein. patsnap.com
Once a pharmacophore model is established, it serves as a template for the design of new ligands. This can involve modifying the existing structure of this compound to better fit the pharmacophore, or designing entirely new molecules that match the model's features. This approach has been successfully applied in the design of various acetamide and tetrazole-containing compounds. nih.govaustinpublishinggroup.com
Derivatives and Analogues: Design, Synthesis, and Theoretical Evaluation
Strategies for Structural Modification and Library Design
The design of novel derivatives of 2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is often guided by established medicinal chemistry principles to enhance potency, selectivity, and pharmacokinetic properties. A common strategy involves the modification of the phenylacetamide scaffold. For instance, the phenyl ring can be substituted with various moieties to explore structure-activity relationships (SAR). ijcce.ac.irnih.gov The introduction of different substituents allows for the modulation of electronic and steric properties, which can influence binding interactions with biological targets.
Another approach focuses on modifying the core structure by replacing or altering the heterocyclic components. nih.gov For example, the pyrazole (B372694) moiety has been explored as a substitute in similar scaffolds to investigate the impact on receptor binding. nih.govnih.gov The design of a library of compounds often involves a systematic variation of different structural regions, which can be categorized as the 'top,' 'core,' and 'bottom' regions of the molecule, to comprehensively probe the chemical space around the parent compound. nih.gov
Furthermore, the "tail approach" is a design strategy where a linker, such as the acetamide (B32628) moiety, is used to attach various functional groups or "tails" to the core structure. cnr.it This method allows for the exploration of different binding pockets of a target protein and can lead to improved affinity and selectivity. cnr.it
Synthesis of Key Analogues (e.g., bioisosteres, conformational restraints)
The synthesis of analogues of this compound is crucial for validating design strategies and for providing compounds for biological evaluation. A general and versatile method for the synthesis of acetamide derivatives involves the reaction of a substituted aniline (B41778) with an appropriate acyl chloride, such as chloroacetyl chloride. nih.govbioencapsulation.net
Bioisosteric Replacement:
A significant strategy in analogue synthesis is the use of bioisosteres, which are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. The tetrazole ring itself is a well-known bioisostere for the carboxylic acid group, often used to improve metabolic stability. vulcanchem.com
In the design of novel inhibitors, bioisosteric replacement is a powerful tool. For example, in a series of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives, this strategy was employed to design non-carboxylic inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). researchgate.netnih.gov The synthesis of these analogues allows for the exploration of different chemical spaces while maintaining the key interactions necessary for biological activity. Phenyl bioisosteres, such as cubane (B1203433) and bicyclo[1.1.1]pentane (BCP), have also been successfully incorporated into medicinal chemistry programs to improve metabolic properties. researchgate.net
Conformational Restraints:
Introducing conformational restraints into a molecule is a strategy used to reduce its flexibility and lock it into a bioactive conformation. This can lead to increased potency and selectivity. An example of a conformationally constrained analogue of phenylalanine is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). nih.gov The synthesis of peptides containing such constrained analogues helps in understanding the preferred conformations for biological activity. nih.gov
The synthesis of various acetamide derivatives often involves multi-step procedures. For instance, the synthesis of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives has been reported as potential anticancer agents. ijcce.ac.ir Similarly, the synthesis of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives has been explored for their cytotoxic effects. nih.gov
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA)
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are powerful 3D-QSAR (Quantitative Structure-Activity Relationship) methods used to understand the relationship between the structural properties of molecules and their biological activities. These computational techniques are valuable in guiding the design of new, more potent derivatives.
CoMFA calculates steric and electrostatic fields around a set of aligned molecules to generate a QSAR model. nih.gov CoMSIA, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields, often providing a more detailed understanding of the SAR. nih.govresearchgate.net
These methods generate contour maps that visualize the regions where modifications to the molecular structure are likely to lead to an increase or decrease in activity. nih.gov For example, a CoMFA study on a series of compounds might reveal that bulky substituents are favored in a particular region (steric contour maps), while electron-withdrawing groups are preferred in another (electrostatic contour maps). These insights are invaluable for the rational design of new analogues.
Theoretical Assessment of Modified Binding Affinities and Selectivity
Computational methods play a crucial role in the theoretical assessment of binding affinities and selectivity of newly designed analogues before their synthesis. Molecular docking is a widely used technique to predict the binding mode and affinity of a ligand to a biological target. researchgate.netnih.gov
Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of a protein. cnr.itresearchgate.netnih.gov This information helps in understanding the molecular basis of activity and in designing modifications to improve binding. For instance, docking studies of N-(3-(1H-tetrazol-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide (NM-03) with PTP1B revealed key interactions with desired amino acids in the binding site. researchgate.netnih.gov
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding interactions. nih.gov By calculating the binding free energy, these simulations can provide a more accurate prediction of the binding affinity.
These theoretical assessments are critical for prioritizing which designed analogues to synthesize and test, thereby saving time and resources in the drug discovery process. The combination of rational design strategies, efficient synthetic methodologies, and insightful computational evaluations is essential for the successful development of novel derivatives of this compound with improved therapeutic potential.
Future Directions and Advanced Research Perspectives
Potential Applications as Chemical Probes in Biological Systems
The intrinsic properties of the tetrazole ring make 2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide a candidate for development as a chemical probe to investigate biological systems. Tetrazole-based compounds are increasingly being utilized in the design of fluorescent probes for sensing biologically relevant molecules. For instance, a novel tetrazole-based fluorescent probe has been developed for the selective and reversible detection of peroxynitrite, a reactive oxygen species involved in oxidative stress. chemrxiv.org This suggests that the tetrazole moiety within this compound could be functionalized with a fluorophore to create a probe for studying specific biological targets or processes.
The tetrazole group can act as a bioisostere of a carboxylic acid, meaning it can mimic the biological activity of a carboxyl group. tandfonline.combohrium.comresearchgate.net This property is crucial as it allows the tetrazole to interact with biological targets such as enzymes and receptors in a manner similar to endogenous ligands or known drugs that contain a carboxylic acid. tandfonline.combohrium.comresearchgate.net This bioisosteric relationship can be exploited to design probes that bind to carboxylate-recognizing proteins. Furthermore, the tetrazole moiety can participate in various noncovalent interactions, including hydrogen bonding and metal chelation, which can contribute to its binding affinity and selectivity for a target protein. nih.gov
By modifying the phenylacetamide portion of the molecule, researchers can tune the probe's properties, such as its solubility, cell permeability, and target specificity. The development of such chemical probes would enable the real-time analysis of biological processes within cellular environments, providing valuable tools for understanding disease mechanisms and for drug discovery. chemrxiv.org
Integration with Fragment-Based Drug Discovery (FBDD) Approaches
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments that bind weakly to a biological target. wikipedia.orgfrontiersin.org These initial hits are then optimized and grown into more potent, drug-like molecules. The structure of this compound makes it and its constituent fragments amenable to FBDD campaigns.
The phenylacetamide and the 4-(1H-tetrazol-1-yl)phenyl moieties can be considered as individual fragments. Libraries of similar small molecules could be screened to identify initial hits that bind to a target of interest. For example, various small heterocyclic fragments, including thiazoles, have been successfully used in FBDD campaigns to identify novel inhibitors. nih.gov The tetrazole ring, being a privileged scaffold in medicinal chemistry, is an attractive component for a fragment library. nih.gov
Once a fragment hit is identified, X-ray crystallography is often used to determine its binding mode to the target protein. wikipedia.org This structural information is then used to guide the synthetic elaboration of the fragment, growing it into unoccupied pockets of the binding site to increase affinity and selectivity. frontiersin.org The phenylacetamide backbone of the title compound provides multiple vectors for chemical modification, allowing for the systematic exploration of the surrounding chemical space. The integration of FBDD with this compound and its analogues could accelerate the discovery of novel therapeutic agents for a variety of targets.
Theoretical Exploration of Novel Therapeutic Areas
The chemical structure of this compound suggests potential for therapeutic applications across several areas, based on the known pharmacological activities of its core components.
Table 1: Potential Therapeutic Indications for Tetrazole and Phenylacetamide Derivatives
| Therapeutic Area | Rationale |
| Anti-inflammatory | Phenylacetamide derivatives have shown significant anti-inflammatory and analgesic properties. nih.gov |
| Anticancer | Tetrazole-containing compounds have been investigated as potential anticancer agents. researchgate.netresearchgate.net Phenylacetamide derivatives have also demonstrated cytotoxic effects against various cancer cell lines. nih.gov |
| Antimicrobial | Acetanilide (N-phenylacetamide) derivatives have been found to possess antimicrobial activities. eurekaselect.comingentaconnect.com |
| Anticonvulsant | Derivatives of acetanilide have been explored for their anticonvulsant properties. eurekaselect.comingentaconnect.com |
| Antihypertensive | The tetrazole moiety is a key component in several angiotensin II receptor blockers used to treat hypertension. tandfonline.com |
The tetrazole ring is a well-established bioisostere for the carboxylic acid group, a common feature in many drugs. tandfonline.comresearchgate.netnih.gov This substitution can lead to improved metabolic stability and pharmacokinetic properties. tandfonline.combohrium.com Many clinically used drugs for conditions such as hypertension, bacterial infections, and cancer contain a tetrazole moiety. tandfonline.combohrium.com
Similarly, the N-phenylacetamide scaffold is present in a variety of biologically active compounds. pharmjournal.ru Derivatives of this structure have been reported to exhibit a wide range of pharmacological effects, including analgesic, anti-inflammatory, antimicrobial, and anticancer activities. nih.goveurekaselect.comingentaconnect.com The combination of these two pharmacologically relevant motifs in a single molecule makes this compound a promising starting point for the design of new therapeutic agents. Further derivatization and biological screening are warranted to explore its full therapeutic potential.
Development of Advanced Synthetic Methodologies for Compound Optimization
The optimization of this compound as a lead compound necessitates the development of efficient and versatile synthetic methodologies. Recent advances in organic synthesis offer several promising avenues for the preparation of analogues with improved properties.
The synthesis of the 1-substituted tetrazole ring can be achieved through various modern methods. One common approach is the [3+2] cycloaddition of an azide (B81097) with a nitrile. nih.gov Nanomaterial-based catalysts have been developed to facilitate this reaction under greener and more efficient conditions. rsc.org Another strategy involves the reaction of primary amines with triethyl orthoformate and sodium azide, which can also be catalyzed by heterogeneous catalysts for easier purification and catalyst recycling. rsc.orgacs.org These methods provide reliable ways to introduce the tetrazole moiety onto the phenyl ring.
The formation of the amide bond in N-aryl amides has been a focus of extensive research. Traditional methods often require harsh conditions or stoichiometric coupling reagents. syr.edu Modern catalytic systems, particularly those based on palladium and copper, have enabled the N-arylation of amides under milder conditions with a broader substrate scope. syr.edunih.govacs.orgnih.gov For instance, the use of specialized biaryl phosphine ligands in palladium-catalyzed reactions allows for the coupling of secondary amides with aryl halides and triflates. nih.gov Copper-catalyzed Goldberg-type reactions have also seen significant improvements with the use of diamine ligands. acs.orgnih.gov More recently, nickel-photoredox catalysis has emerged as a mild method for amide arylation, offering compatibility with a wide range of functional groups. escholarship.org
These advanced synthetic methods can be applied to the synthesis of a diverse library of this compound analogues. By systematically varying the substituents on both the phenylacetamide and the tetrazole-bearing phenyl ring, researchers can perform structure-activity relationship (SAR) studies to identify compounds with optimized potency, selectivity, and pharmacokinetic profiles.
Q & A
Q. What are the common synthetic routes for preparing 2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide, and how are key intermediates characterized?
The synthesis typically involves coupling reactions between phenylacetic acid derivatives and tetrazole-containing aromatic amines. A validated approach includes:
- Step 1 : Formation of the tetrazole ring via 1,3-dipolar cycloaddition using sodium azide and nitriles under acidic conditions.
- Step 2 : Acetylation of the tetrazole-substituted aniline with 2-phenylacetyl chloride in the presence of a base (e.g., triethylamine). Key intermediates (e.g., 4-(1H-tetrazol-1-yl)aniline) are characterized using FT-IR (to confirm NH and C=O stretches), 1H/13C NMR (to verify substitution patterns), and HRMS (for molecular ion validation) .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- FT-IR : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, tetrazole ring vibrations at ~1500 cm⁻¹) .
- NMR Spectroscopy : 1H NMR confirms aromatic proton integration and acetamide CH₂ groups (δ ~3.8–4.2 ppm), while 13C NMR resolves carbonyl carbons (δ ~168–170 ppm) .
- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C₁₅H₁₃N₅O: 284.1144) .
Q. What role do substituents on the phenyl and tetrazole rings play in the compound’s physicochemical properties?
Substituents influence solubility, stability, and intermolecular interactions:
- Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance thermal stability but reduce solubility in polar solvents.
- Alkyl chains on the tetrazole nitrogen improve lipophilicity, critical for membrane permeability in biological assays .
Q. How is the reaction progress monitored during synthesis, and what purification methods are recommended?
- TLC (hexane:ethyl acetate, 8:2) tracks intermediate formation .
- Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate gradient) isolates pure products. Purity is confirmed via melting point analysis and NMR .
Q. What are the standard protocols for elemental analysis and HRMS validation of such acetamide derivatives?
- Elemental Analysis : Combustion analysis (C, H, N) with ≤0.4% deviation from theoretical values .
- HRMS : Electrospray ionization (ESI) in positive ion mode, resolving power ≥30,000 .
Advanced Research Questions
Q. How can researchers resolve contradictory biological activity data reported for derivatives across studies?
Methodological discrepancies often arise from:
- Assay Conditions : Variations in cell lines (e.g., HepG2 vs. MCF-7) or incubation times.
- Substituent Effects : Compare derivatives with halogen (e.g., -Br) vs. methoxy (-OCH₃) groups, which alter steric and electronic profiles .
- Dose-Response Curves : Validate IC₅₀ values using standardized protocols (e.g., MTT assays with triplicate runs) .
Q. What strategies optimize the regioselectivity and yield of tetrazole ring formation?
- Catalyst Screening : Copper(I) iodide or ruthenium complexes improve regioselectivity in azide-alkyne cycloadditions .
- Solvent Systems : Polar aprotic solvents (DMF/H₂O) enhance reaction rates vs. non-polar solvents .
- Microwave Assistance : Reduces reaction time (e.g., 30 min at 100°C vs. 6–8 h conventionally) .
Q. How do computational models aid in predicting reactivity and binding interactions?
- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) models predict transition states for cycloaddition reactions .
- Molecular Docking : AutoDock Vina simulates binding to biological targets (e.g., kinase enzymes), identifying key interactions like H-bonds with tetrazole N-atoms .
Q. What methodological approaches validate the stability of the tetrazole moiety under experimental conditions?
- Accelerated Stability Studies : Expose compounds to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- pH-Dependent Studies : Assess hydrolytic stability in buffers (pH 1–13) using UV-Vis spectroscopy .
Q. How can DSC and X-ray crystallography address polymorphic inconsistencies in crystallographic data?
- DSC : Identifies polymorphs by detecting melting point variations (e.g., Form I at 180°C vs. Form II at 172°C).
- Single-Crystal X-ray Diffraction : Resolves hydrogen-bonding networks (e.g., tetrazole N–H···O=C interactions) to explain solubility differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
